1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is an ionic liquid compound known for its unique physicochemical properties. It is composed of a 1-methyl-3-octylimidazolium cation and a bis[(trifluoromethyl)sulfonyl]methanide anion. This compound is notable for its high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with lithium bis[(trifluoromethyl)sulfonyl]methanide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction Reactions: It can undergo redox reactions, particularly in electrochemical applications
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Redox Reactions: Electrochemical cells and appropriate electrolytes are used to facilitate these reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization
Medicine: Research is ongoing to investigate its use in drug delivery systems and pharmaceutical formulations
Industry: It is employed in electrochemical applications, such as electrolytes in batteries and supercapacitors
Wirkmechanismus
The mechanism of action of 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is primarily based on its ionic nature. The imidazolium cation and bis[(trifluoromethyl)sulfonyl]methanide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and electrolyte in various applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Ethyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Hexyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
Comparison: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is unique due to its longer alkyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications requiring non-polar environments .
Eigenschaften
Molekularformel |
C15H24F6N2O4S2 |
---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
1-methyl-3-octylimidazol-1-ium;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C12H23N2.C3HF6O4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h10-12H,3-9H2,1-2H3;1H/q+1;-1 |
InChI-Schlüssel |
NXPDVDJZADEBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.